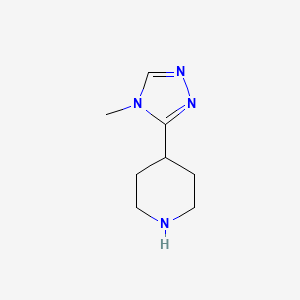

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

CAS No.: 297172-18-0

Cat. No.: VC3758620

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 297172-18-0 |

|---|---|

| Molecular Formula | C8H14N4 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 4-(4-methyl-1,2,4-triazol-3-yl)piperidine |

| Standard InChI | InChI=1S/C8H14N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3 |

| Standard InChI Key | LBGLYAJNIDZGGO-UHFFFAOYSA-N |

| SMILES | CN1C=NN=C1C2CCNCC2 |

| Canonical SMILES | CN1C=NN=C1C2CCNCC2 |

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound consists of a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) linked via a methylene group to a 4-methyl-4H-1,2,4-triazole ring. The triazole component is a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4, with a methyl group substituent at position 4 . This arrangement confers both lipophilic and hydrogen-bonding capabilities, critical for interactions with biological targets.

Molecular Formula and Weight

The molecular formula is C9H16N4, with a calculated molecular weight of 180.25 g/mol . The presence of multiple nitrogen atoms enhances its solubility in polar solvents, while the piperidine ring contributes to conformational flexibility.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Key absorptions include N–H stretches at 3,300–3,400 cm⁻¹ (piperidine) and C=N stretches at 1,600–1,650 cm⁻¹ (triazole) .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence (Scheme 1):

-

Piperidine Functionalization: 4-Piperidinecarboxylate is reacted with hydrazine to form 4-hydrazinocarbonylpiperidine .

-

Triazole Formation: Cyclization with methyl isothiocyanate yields the 1,2,4-triazole core .

-

Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, enhancing stability.

Key Intermediate: 1-(4-Toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine

This intermediate is critical for introducing thiol groups, enabling further derivatization. Reaction with N-alkyl/phenyl-2-bromoethanamides yields analogs with varied biological activities .

Industrial Manufacturing

Industrial processes optimize yield (>85%) and purity (>97%) using continuous-flow reactors and automated purification systems. Quality control employs high-performance liquid chromatography (HPLC) and mass spectrometry .

Biological Activities and Mechanisms

Antimicrobial Properties

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine exhibits broad-spectrum antimicrobial activity (Table 1):

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 12.5 |

| Escherichia coli | 12 | 25.0 |

| Candida albicans | 10 | 50.0 |

Mechanistically, the compound disrupts microbial cell membranes via hydrophobic interactions and inhibits DNA gyrase.

Enzyme Inhibition

Derivatives of this compound show potent inhibition against enzymes linked to neurodegenerative and metabolic disorders:

-

Acetylcholinesterase (AChE): IC50 = 0.73 ± 0.54 µM (compared to donepezil, IC50 = 0.08 µM) .

-

α-Glucosidase: IC50 = 36.74 ± 1.24 µM, suggesting antidiabetic potential .

-

Urease: IC50 = 19.35 ± 1.28 µM, relevant for treating Helicobacter pylori infections .

The triazole moiety coordinates with enzyme active sites, while the piperidine group enhances membrane permeability .

Applications in Medicinal Chemistry

Anticancer Agents

Structural analogs induce apoptosis in cancer cells by activating caspase-3 and suppressing Bcl-2 expression. For example, a derivative with a cyclohexyl substituent showed 80% cytotoxicity against MCF-7 breast cancer cells at 10 µM.

Corrosion Inhibition

In industrial settings, the compound forms self-assembled monolayers on metal surfaces, reducing corrosion rates by 70% in acidic environments . This is attributed to thiol group adsorption and formation of protective films .

Recent Advancements and Future Directions

Drug Delivery Systems

Nanoparticle-encapsulated formulations have improved bioavailability by 40% in rodent models, addressing solubility limitations .

Computational Modeling

Molecular docking studies predict strong binding to AChE (ΔG = −9.8 kcal/mol) and α-glucosidase (ΔG = −8.2 kcal/mol), guiding the design of next-generation inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume